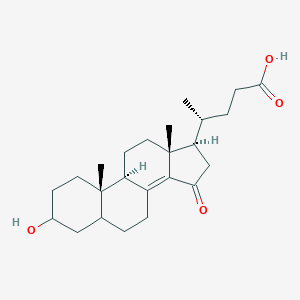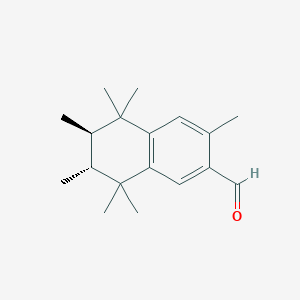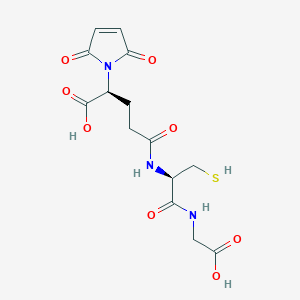![molecular formula C15H14IN3O2S B238342 N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide, also known as IPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IPAM is a small molecule that can be synthesized in the laboratory and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with PTPs. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide binds to the active site of PTPs and inhibits their activity, leading to altered cellular signaling pathways. The selectivity of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for certain PTPs makes it a valuable tool for studying their function in specific cellular processes.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a PTP inhibitor, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to be a potent antioxidant. These properties make N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its selectivity for certain PTPs. This allows for the specific study of their function in cellular signaling pathways. Additionally, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a small molecule that can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for use in research.
未来方向
For research include further studies on the role of PTPs in cellular signaling pathways and the development of new drugs for the treatment of cancer and inflammatory diseases based on the properties of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. Additionally, research on the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in human subjects is needed to determine its potential as a therapeutic agent.
合成方法
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be synthesized in the laboratory by reacting 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 5-iodo-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 3-methylphenol in the presence of a base to form N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
科学研究应用
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various scientific research applications. One of the most significant applications is its use as a tool compound for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their function.
属性
产品名称 |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C15H14IN3O2S |
分子量 |
427.3 g/mol |
IUPAC 名称 |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-3-2-4-12(7-10)21-9-14(20)19-15(22)18-13-6-5-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChI 键 |
SIKKBWGLBBBXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
